molecular formula C19H14N6O2 B2522220 N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1796971-35-1

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2522220
CAS No.: 1796971-35-1
M. Wt: 358.361
InChI Key: NDKLBIPXHLTGPW-UHFFFAOYSA-N
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Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzamide core substituted with both a 1H-tetrazole ring and a pyridinyloxy group. The tetrazole moiety is a well-known bioisostere for carboxylic acids, a strategy frequently employed to modify the pharmacokinetic properties of lead compounds, such as their metabolic stability and membrane permeability . Compounds with structural similarities, particularly those containing the N-(4-(1H-tetrazol-1-yl)phenyl)benzamide scaffold, have been investigated in published research for their potential biological activities. For instance, derivatives based on a triazole core (a related nitrogen-containing heterocycle) have been synthesized and shown significant anticonvulsant activity in animal models, with their mechanism of action linked to binding at the GABAA receptor . The specific structure of this compound, incorporating a pyridinyloxy linker, suggests potential for interaction with various enzymatic targets and makes it a valuable scaffold for constructing targeted libraries in high-throughput screening campaigns. This product is intended for research purposes such as hit identification, lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-[4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2/c26-19(22-15-7-9-16(10-8-15)25-13-21-23-24-25)14-4-3-5-17(12-14)27-18-6-1-2-11-20-18/h1-13H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKLBIPXHLTGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The tetrazole-containing intermediate can be coupled with a halogenated benzamide derivative using palladium-catalyzed cross-coupling reactions.

    Ether Formation: The pyridine ring can be introduced via nucleophilic substitution reactions to form the pyridin-2-yloxy group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions could target the nitro groups if present in intermediates.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially in the formation of the ether linkage.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide could have several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with tetrazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting or activating them. The benzamide moiety might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

Key Structural Features of Analogous Compounds

The compound’s closest analogs are benzamides with variations in substituent positions, heterocycle types, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituent Position Heterocycle Type Key Functional Groups Reported Activity Reference
Target Compound Benzamide 3-(pyridin-2-yloxy) Tetrazole (4-phenyl) Tetrazole, pyridin-2-yloxy Hypothesized enzyme inhibition -
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Benzamide 3-phenyl (tetrazole) Pyridin-4-yl Tetrazole, isonicotinamide Xanthine oxidase inhibitors
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide Benzamide 3-(thiophen-2-yl) Thiophene Thiophene, aminocyclopropyl Anti-LSD1 activity
3-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide Benzamide 3-methoxy Pyridazine, pyrazole Methoxy, pyridazine Not reported

Influence of Substituent Position and Heterocycle Type

Tetrazole Positioning

  • Target Compound : The tetrazole at the 4-position of the phenyl ring contrasts with the 3-position in derivatives. Studies on xanthine oxidase inhibitors indicate that tetrazole positioning affects hydrogen-bond acceptor strength, with 3-substituted analogs showing higher activity . The target’s 4-substitution may alter binding kinetics in hypothetical enzyme targets.

Pyridin-2-yloxy vs. Other Heterocycles

  • Pyridin-2-yloxy : This group introduces an ether linkage and a nitrogen atom in the pyridine ring, enhancing hydrogen-bonding capacity. In contrast, thiophene () and pyridin-4-yl () substituents exhibit different electronic profiles. Thiophene’s sulfur atom contributes to lipophilicity, while pyridin-4-yl’s basic nitrogen may improve solubility in acidic environments .

Amide vs. Ether Linkages

  • The target’s ether linkage (pyridin-2-yloxy) differs from the amide bonds in derivatives. Ethers generally exhibit greater metabolic stability compared to amides, which are prone to hydrolysis .

Physicochemical Properties and Drug-likeness

  • Tetrazole : With a pKa ~4–5, the tetrazole group enhances solubility in physiological pH ranges, improving bioavailability.
  • logP : The target’s logP is likely lower than thiophene analogs () due to the polar tetrazole and pyridyloxy groups.

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name: 3-pyridin-2-yloxy-N-[4-(tetrazol-1-yl)phenyl]benzamide
  • Chemical Structure: The compound features a tetrazole ring, a pyridine ring, and a benzamide moiety, which are known to contribute to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Compounds containing tetrazole and pyridine rings often exhibit significant binding affinities, which can lead to the inhibition or activation of target proteins. The benzamide portion enhances the compound's binding characteristics, potentially increasing its therapeutic efficacy.

Inhibition of Enzymes

Recent studies have indicated that derivatives of this compound may act as inhibitors for various enzymes:

  • Xanthine Oxidase (XO): A study demonstrated that related tetrazole-containing compounds showed promising inhibitory effects on XO, an enzyme involved in purine metabolism. The most potent derivative exhibited an IC50 value of 0.031 μM, closely matching the control drug topiroxostat (IC50 = 0.021 μM) .
  • Kynurenine Aminotransferase: Research has suggested that compounds similar to this compound may influence the kynurenine pathway, which is crucial in neurobiology and immune response .

Study 1: Structure-Based Drug Design (SBDD)

In a structure-based drug design study involving N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, researchers identified that the introduction of a tetrazole moiety significantly enhanced binding affinity to XO. This study emphasized the importance of structural optimization in developing effective inhibitors .

Study 2: Molecular Docking Studies

Molecular docking simulations revealed that the tetrazole moiety could effectively occupy specific sub-pockets in target enzymes, facilitating hydrogen bonding with critical residues such as Asn768 in XO. This interaction was pivotal for enhancing the inhibitory potency of the compounds evaluated .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)benzamideLacks pyridin-2-yloxy groupModerate enzyme inhibition
3-(Pyridin-2-yloxy)benzamideLacks tetrazole ringLimited efficacy
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)anilineAniline instead of benzamideVariable activity

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological profile compared to similar compounds.

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